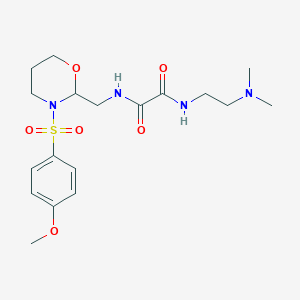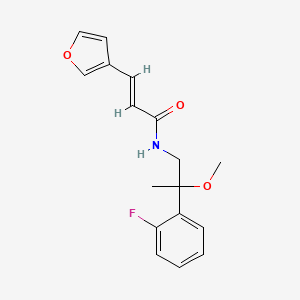
(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C17H18FNO3 and its molecular weight is 303.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Science and Materials Engineering
Acrylamides, particularly those with specific functional groups, have been extensively studied for their applications in creating thermoresponsive polymers, which have potential uses in drug delivery systems. For instance, the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide demonstrates the feasibility of producing polymers with precise molecular weight control, essential for drug delivery applications (Convertine et al., 2004). Similarly, polymers derived from acrylamides that contain fluoroalkylated end-caps have shown unique properties in recognizing and transferring hydrophilic amino compounds from aqueous solutions to organic media, underscoring their potential in selective separation processes (Sawada et al., 2000).
Biochemistry and Molecular Biology
Acrylamide derivatives have been utilized in biochemical research for studying protein structure and function. An efficient quencher of tryptophanyl fluorescence, acrylamide, has been employed to probe the exposure of tryptophan residues in proteins, offering insights into protein folding, conformational changes, and interactions (Eftink & Ghiron, 1976). This method highlights acrylamide's utility in elucidating the dynamic aspects of protein structure.
Pharmacology and Drug Development
In the pharmacological domain, acrylamide derivatives have been investigated for their potential as antiviral agents. A novel chemical compound, closely related to the one , demonstrated the ability to suppress the enzymatic activities of SARS coronavirus helicase, presenting a promising avenue for antiviral drug development (Lee et al., 2017). This discovery is part of ongoing efforts to identify effective treatments for viral infections by targeting key viral enzymes.
Environmental and Corrosion Science
Research into acrylamide derivatives has also touched on environmental applications, such as their role in corrosion inhibition. For example, certain acrylamide derivatives have shown effectiveness as corrosion inhibitors for copper in nitric acid solutions, suggesting their utility in protecting metal surfaces in industrial settings (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-17(21-2,14-5-3-4-6-15(14)18)12-19-16(20)8-7-13-9-10-22-11-13/h3-11H,12H2,1-2H3,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWSFMDKYJWAAH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

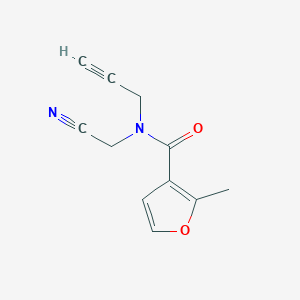
![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide](/img/structure/B2722616.png)
![2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane](/img/structure/B2722619.png)
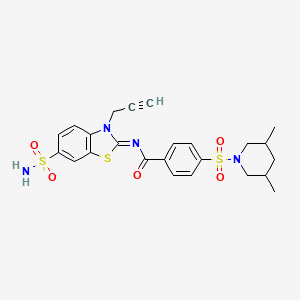
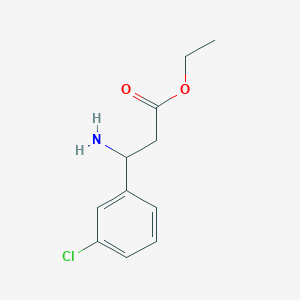
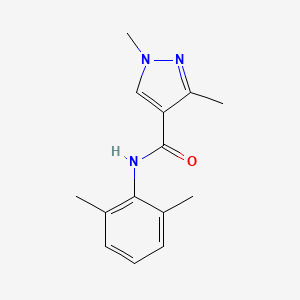

![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)
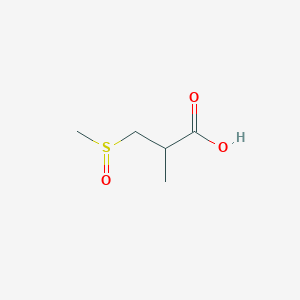
![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)
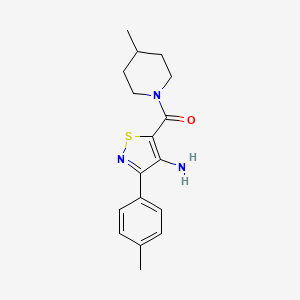
![Spiro[3.5]nonan-2-amine hydrochloride](/img/structure/B2722634.png)
